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Abstract

Foslinanib (CVM-1118) is an orally bioavailable, small molecule quinoline derivative under
investigation as a potent anti-cancer agent.[1][2] It functions as a prodrug, rapidly converting to
its active metabolite, CVM-1125, which targets the mitochondrial chaperone protein TRAP1
(TNF receptor-associated protein 1).[3][4] This inhibition disrupts mitochondrial function,
leading to apoptosis, and uniquely, interferes with vasculogenic mimicry (VM), a process
exploited by aggressive tumors to form their own blood supply channels.[2][3][5] This document
provides a detailed examination of Foslinanib's chemical structure, physicochemical
properties, mechanism of action, and a summary of key preclinical and clinical findings.

Chemical Structure and Physicochemical Properties

Foslinanib is a synthetic 2-phenyl-4-quinolone derivative.[3] The presence of a phosphate
ester enhances its bioavailability.[6]

Chemical Identifiers
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Identifier Value

[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-

IUPAC Name
quinolin-5-yl] dihydrogen phosphate[7]
COC1=C(C2=C(C=C1)NC(=CC2=0)C3=CC(=C
SMILES
C=C3)F)OP(=0)(0)O[7]
Molecular Formula C16H13FNOG6P[7][8][9][10]
CAS Number 1256037-60-1 (Free Acid)[7][11]
Synonyms CVM-1118, TRX-818[5][7][11]

hvsicochemical

Property Value

Molecular Weight 365.25 g/mol [7][10]

Melting Point 179-181 °CJ[9]

pKa 1+ 0.10 (Predicted)[9]

Density 1.527 + 0.06 g/cm3 (Predicted)[9]

Mechanism of Action and Signaling Pathway

Foslinanib is a prodrug that is rapidly and completely dephosphorylated in vivo to its active
metabolite, CVM-1125.[3][4] CVM-1125 exerts its anti-cancer effects primarily by targeting the
mitochondrial protein TRAP1.[3][12]

The key mechanisms include:

« Induction of Apoptosis: By binding to and reducing the protein levels of TRAP1, CVM-1125
induces mitochondrial-mediated apoptosis.[3][5]

« Inhibition of Vasculogenic Mimicry (VM): CVM-1125 inhibits the formation of vascular-like
channels by aggressive cancer cells, a process distinct from traditional angiogenesis.[2][3][6]
This is achieved by impeding downstream signaling from TRAP1, which leads to the
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destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1a) and a reduction in cellular
succinate levels.[3][4][13]

o Cell Cycle Arrest: Foslinanib has been shown to cause cell cycle arrest at the G2/M phase
in a dose-dependent manner.[3][14]
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Caption: Signaling pathway of Foslinanib (CVM-1118).

Preclinical and Clinical Efficacy

Foslinanib has demonstrated significant anti-cancer activity in a broad range of preclinical
models and is currently in Phase 2 clinical development.[3][7]

In Vitro Cytotoxicity

The active metabolite, CVM-1125, has shown potent growth inhibitory and cytotoxic effects at
nanomolar concentrations across the NCI-60 panel of human cancer cell lines.[3][4][14]

Cell Line Cancer Type IC50 (nM) of CVM-1125
A549 Non-Small Cell Lung <50
DU-145 Prostate <50
HT-29 Colon <50
MDA-MB-231 Breast <50
Mia PaCa-2 Pancreatic <50
U118MG Glioblastoma <50
MDA-MB-435 (M14) Melanoma <50
NCI-ADR-RES Ovarian (Resistant) <50
SK-N-MC Neuroblastoma <50

(Data extracted from a study
where both CVM-1118 and
CVM-1125 showed IC50
values below 50 nM in all
tested lines)[3]

Clinical Trials

Foslinanib is under investigation in a Phase 2a clinical trial for patients with advanced
neuroendocrine tumors (NCT03600233).[7] In February 2025, it was reported that in a Phase Il
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trial, the drug showed a favorable safety profile and extended progression-free survival in
patients with pancreatic neuroendocrine tumors (PNETs).[12] Consequently, the U.S. FDA
granted Foslinanib Orphan Drug Designation for the treatment of PNETs on January 31, 2025.
[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summaries of key experimental protocols used in the evaluation of Foslinanib.

Cell Viability and Cytotoxicity Assay

» Objective: To determine the concentration of Foslinanib or its active metabolite required to
inhibit cancer cell growth by 50% (IC50).

o Methodology:

o Cell Culture: Human cancer cell lines (e.g., A549, HT-29) are cultured in appropriate
media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Calf Serum (FCS).[3]

o Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to
adhere overnight.

o Treatment: Cells are treated with a serial dilution of CVM-1118 or CVM-1125 for a
specified period (e.g., 48-72 hours).

o Assay: Cell viability is assessed using a standard method such as the Sulforhodamine B
(SRB) assay or MTT assay.

o Analysis: The absorbance is read using a plate reader, and the data is used to calculate
the IC50 values.
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Caption: General workflow for an in vitro cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

* Objective: To determine the effect of Foslinanib on the cell cycle distribution of cancer cells.

* Methodology:
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o Treatment: Cancer cells (e.g., HT-29) are treated with varying concentrations of CVM-
1118 (e.g., 10 nM, 100 nM) or vehicle control for 48 hours.[3]

o Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

o Staining: Fixed cells are washed and stained with a solution containing propidium iodide
(PI) and RNase.

o Analysis: The DNA content of individual cells is analyzed using a flow cytometer. The
fluorescence signals are used to quantify the percentage of cells in the Sub-G1, G0/G1, S,
and G2/M phases of the cell cycle.[3]

Target Identification via Nematic Protein Organization
Technique (NPOT)

» Objective: To identify the direct binding target of the active metabolite, CVM-1125.

o Methodology: This proprietary technique, performed by Inoviem Scientific, is based on the
Kirkwood-Buff theory of molecular crowding.[3]

o Sample Preparation: Lysates from cancer cell lines (e.g., COLO205, MCF7) and primary
human tumor tissues are used.[3]

o Interaction Assay: The drug (CVM-1125) is introduced into the cell lysates, and changes in
protein aggregation and organization are measured.

o Target Identification: The specific protein that CVM-1125 interacts with is isolated and
identified using mass spectrometry. This process identified TRAP1 as the primary binding
target.[3][14]

Western Blot Analysis
» Objective: To measure the changes in protein expression levels following drug treatment.
o Methodology:

o Treatment: Cells are treated with CVM-1118 for specified time points (e.g., 1, 4, 8, 24
hours).[13]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10283505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10283505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10283505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10283505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10283505/
https://pubmed.ncbi.nlm.nih.gov/37351538/
https://www.researchgate.net/publication/371393431_CVM-1118_foslinanib_a_2-phenyl-4-quinolone_derivative_promotes_apoptosis_and_inhibits_vasculogenic_mimicry_via_targeting_TRAP1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Lysis: Cells are lysed to extract total protein.

o Quantification: Protein concentration is determined using a BCA or Bradford assay.

o Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

o Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

o Blocking & Incubation: The membrane is blocked and then incubated with primary
antibodies against target proteins (e.g., TRAP1, Smad2, Phospho-Smad2) and a loading
control (e.g., B-actin).[13]

o Detection: The membrane is incubated with a secondary antibody conjugated to an
enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.

Conclusion

Foslinanib is a promising anti-cancer agent with a novel, dual mechanism of action that
involves inducing mitochondrial apoptosis and inhibiting vasculogenic mimicry through the
targeting of TRAPL. Its oral bioavailability and potent activity at nanomolar concentrations in
preclinical models have supported its advancement into clinical trials, where it continues to
show potential as a new therapeutic option for difficult-to-treat cancers, particularly
neuroendocrine tumors. The ongoing research and clinical studies will further elucidate its full
therapeutic potential and identify patient populations most likely to benefit from this innovative

treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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